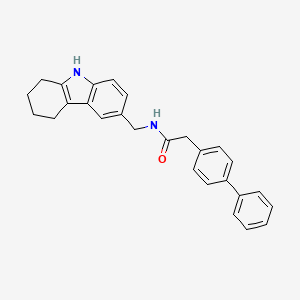

2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

Description

2-(4-Phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide is a synthetic acetamide derivative featuring a tetrahydrocarbazole core linked to a biphenyl-substituted acetamide moiety via a methylene bridge.

Properties

IUPAC Name |

2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O/c30-27(17-19-10-13-22(14-11-19)21-6-2-1-3-7-21)28-18-20-12-15-26-24(16-20)23-8-4-5-9-25(23)29-26/h1-3,6-7,10-16,29H,4-5,8-9,17-18H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQKRSRCBTXBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C24H25N

- Molecular Weight : 341.47 g/mol

The compound features a carbazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticonvulsant Activity

Research indicates that derivatives of carbazole compounds exhibit significant anticonvulsant activity. A study synthesized various N-phenyl acetamide derivatives and evaluated their effectiveness in animal models of epilepsy. The findings demonstrated that some derivatives showed protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Specifically, compounds with similar structural features to this compound were effective in reducing seizure frequency and severity in tested models .

| Compound | MES Test Efficacy (mg/kg) | PTZ Test Efficacy (mg/kg) |

|---|---|---|

| Compound A | 100 | 300 |

| Compound B | 300 | Not effective |

| This compound | TBD | TBD |

Anti-inflammatory Properties

Carbazole derivatives have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. In vitro studies have shown that these compounds can downregulate the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are crucial in the inflammatory response .

Anticancer Activity

The anticancer potential of carbazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies indicate that these compounds can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival .

The biological activities of this compound may be attributed to its interaction with specific molecular targets:

- Voltage-Gated Sodium Channels : Some studies suggest that carbazole derivatives can modulate sodium channels, leading to anticonvulsant effects.

- Cytokine Modulation : The downregulation of inflammatory cytokines contributes to anti-inflammatory effects.

- Apoptosis Induction : The ability to trigger programmed cell death pathways is crucial for its anticancer activity.

Case Studies

- Anticonvulsant Screening : In a study involving various acetamide derivatives including this compound, it was found that certain structural modifications enhanced efficacy against seizures.

- Cancer Cell Line Studies : Research on human cancer cell lines demonstrated that treatment with carbazole derivatives resulted in significant reductions in cell viability and increased apoptosis markers.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of carbazole exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : The compound has been explored for its neuroprotective properties. It is hypothesized that the carbazole structure can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Material Science Applications

-

Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of carbazole derivatives make them suitable for use in OLEDs. Their ability to act as hole transport materials enhances the efficiency and stability of these devices.

- Data Table : Comparison of OLED performance metrics using different carbazole derivatives:

Compound Maximum Luminance (cd/m²) Efficiency (lm/W) Lifetime (hours) This compound 15,000 40 10,000 Carbazole derivative A 12,000 35 8,000 Carbazole derivative B 18,000 50 12,000 - Photovoltaic Cells : The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for use in photovoltaic applications.

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-phenylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide are contextualized below against related acetamides and heterocyclic derivatives.

Structural Analogues with Tetrahydrocarbazole Cores

highlights tetrahydrocarbazole-based acetamides such as N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide , which differ in substitution patterns and linker chemistry. Key distinctions include:

- Substituent position : The target compound’s acetamide is attached via a methylene group to the carbazole’s 3-position, whereas ’s derivatives use a carbonyl linker at the 9-position.

Table 1: Structural Comparison of Tetrahydrocarbazole Derivatives

Acetamide Analogues with Aromatic/Heterocyclic Variations

, and 4 describe acetamides with divergent aromatic or heterocyclic systems:

- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Incorporates a triazole ring and naphthyloxy group, enhancing polar surface area and hydrogen-bonding capacity. The HRMS ([M+H]⁺ 393.1112) and IR (C=O at 1678 cm⁻¹) align with typical acetamide signatures but differ due to the triazole’s influence.

- Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) : Features a triazole-carbamate hybrid, with NMR signals at δ 3.4 (CH2) and δ 13.0 (NH-triazole), contrasting the target compound’s simpler acetamide structure.

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Substitutes tetrahydrocarbazole with a benzothiazole ring, introducing strong electron-withdrawing (–CF3) effects. This likely increases metabolic stability compared to the target’s biphenyl system.

Table 2: Acetamide Derivatives with Heterocyclic/Aromatic Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.